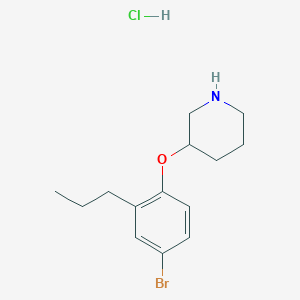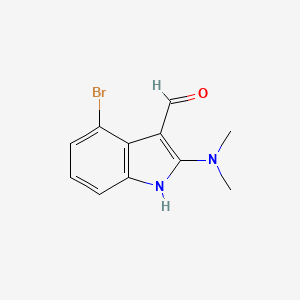
3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride
Overview
Description
3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride, also known as BPP, is an organic compound that has been used in a variety of scientific research applications. It is a synthetic compound that is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. BPP is a relatively new compound, having been first synthesized in the late 1990s. Its properties have made it a useful tool for scientists in a variety of fields, including medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Drug Design and Development
3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride: is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine structures are found in more than twenty classes of pharmaceuticals . This compound can be used to synthesize novel drugs with potential therapeutic applications. Its unique structure allows for the creation of diverse pharmacophores, which can interact with various biological targets.
Synthesis of Biologically Active Piperidines
The compound serves as a substrate for the synthesis of biologically active piperidines through intra- and intermolecular reactions . These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are often found in bioactive molecules.
Pharmacological Research
In pharmacology, 3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride can be used to study the biological activity and pharmacological effects of piperidine-based compounds. It can help in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Advanced Battery Science
Piperidine derivatives have been explored in the field of advanced battery science. They can be used in the development of electrolyte solutions or as part of the organic cathode materials . Their electrochemical properties can contribute to the efficiency and stability of battery systems.
properties
IUPAC Name |
3-(4-bromo-2-propylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO.ClH/c1-2-4-11-9-12(15)6-7-14(11)17-13-5-3-8-16-10-13;/h6-7,9,13,16H,2-5,8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFDYOGBPHRVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)Br)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-propylphenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)










